N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide
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Overview
Description
N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[107002,903,7013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide involves multiple steps, including the formation of the pentacyclic core and the subsequent introduction of the amino and formamide groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide stands out due to its unique structure and potential applications. Similar compounds include other pyrimidine derivatives and pentacyclic compounds, which may have different functional groups or ring structures. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
83210-63-3 |
---|---|
Molecular Formula |
C21H17N5O8 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide |
InChI |
InChI=1S/C21H17N5O8/c22-21-25-16(23-5-27)13(17(30)26-21)24-18-14(29)12-11-9(32-20(12)34-18)4-2-7-6-1-3-8(28)10(6)19(31)33-15(7)11/h2,4-5,12,14,18,20,24,29H,1,3H2,(H4,22,23,25,26,27,30) |
InChI Key |
UJQOGVBPTJCVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(C4=C(C=C3)OC5C4C(C(O5)NC6=C(N=C(NC6=O)N)NC=O)O)OC2=O |
Origin of Product |
United States |
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